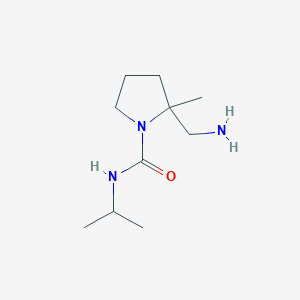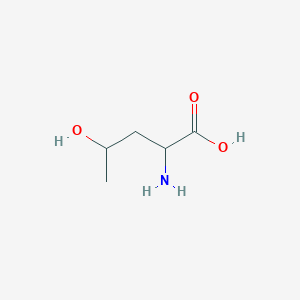
2-Amino-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-hydroxypentanoic acid is an organic compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine and is known for its antiviral properties and toxicity to mammalian cells . This compound is also referred to as 3-hydroxynorvaline and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the selective reduction of α- and γ-methyl tritylglutamates using lithium aluminum hydride (LiAlH4) . Another method employs the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base, which are then alkylated under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxypentanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-4-hydroxypentanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxypentanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it inhibits the enzyme phosphofructokinase, which plays a crucial role in ATP production . This inhibition can lead to reduced energy production in cells, affecting various metabolic pathways .
Comparison with Similar Compounds
- 3-Hydroxy-2-aminopentanoic acid
- DL-3-Hydroxynorvaline
- 2-Amino-3-hydroxypentanoic acid
Comparison: 2-Amino-4-hydroxypentanoic acid is unique due to its specific antiviral properties and its role as a potent inhibitor of phosphofructokinase . While similar compounds may share some structural features, they often differ in their biological activities and applications .
Properties
IUPAC Name |
2-amino-4-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVJFMQKPUAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)
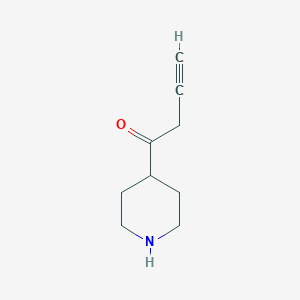

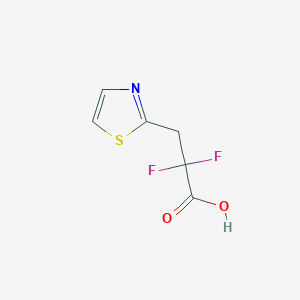
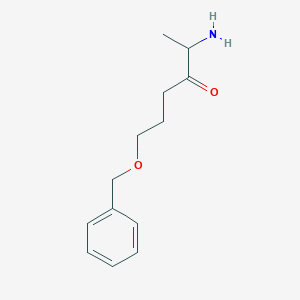

![1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile](/img/structure/B15255467.png)
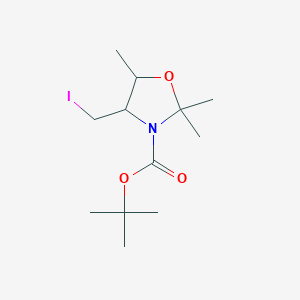
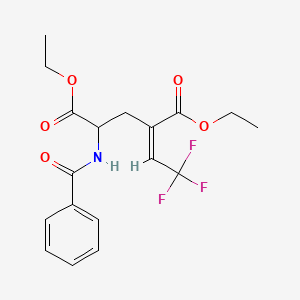

![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B15255488.png)
